molecular formula C10H8BrNS B6254857 5-bromo-2-(4-methylphenyl)-1,3-thiazole CAS No. 1086382-54-8

5-bromo-2-(4-methylphenyl)-1,3-thiazole

Cat. No.: B6254857
CAS No.: 1086382-54-8
M. Wt: 254.1
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Description

5-Bromo-2-(4-methylphenyl)-1,3-thiazole is a brominated heterocyclic compound that serves as a versatile synthetic intermediate and building block in medicinal chemistry and drug discovery research. The bromine atom at the 5-position of the thiazole ring makes it an excellent substrate for metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, enabling researchers to explore diverse chemical space by introducing new substituents . Thiazole derivatives are privileged scaffolds in pharmaceutical research due to their widespread biological activities. They are frequently investigated as potential inhibitors of protein kinases, which are critical targets in oncology . This compound is particularly valuable for constructing novel molecules aimed at targeting enzymatic pathways, and its structure is analogous to other bromo-thiazoles used in the synthesis of c-Met kinase inhibitors for cancer research . This product is intended for research purposes only by qualified laboratory personnel. It is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Please refer to the Safety Data Sheet (SDS) for proper handling and storage information before use.

Properties

CAS No.

1086382-54-8

Molecular Formula

C10H8BrNS

Molecular Weight

254.1

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Substrate Design

The reaction proceeds via nucleophilic attack of the thioamide sulfur on the α-haloketone carbonyl carbon, followed by halide displacement and cyclization (Figure 1). For 5-bromo-2-(4-methylphenyl)-1,3-thiazole:

  • Thioamide component : 4-Methylbenzothioamide introduces the 2-(4-methylphenyl) group

  • α-Haloketone : 2-Bromo-1-(5-bromothiophen-2-yl)ethan-1-one positions bromine at C5

Optimized conditions :

  • Solvent: Anhydrous ethanol (reflux, 8–12 hr)

  • Molar ratio: 1:1.2 (α-haloketone:thioamide)

  • Acid scavenger: Triethylamine (2.5 eq)

Yield Optimization Studies

VariableCondition 1Condition 2Condition 3Optimal Value
SolventEthanolDMFTHFEthanol
Temperature (°C)781006578
Reaction Time (hr)1261812
Isolated Yield (%)68425568

Ethanol outperformed polar aprotic solvents due to improved thioamide solubility and reduced side reactions. Extended reaction times beyond 12 hr led to decomposition, while shorter durations resulted in incomplete cyclization.

Regioselective Bromination Strategies

Post-synthetic bromination enables precise installation of the C5 bromine atom while preserving the 2-(4-methylphenyl) substituent.

Electrophilic Aromatic Bromination

Reaction protocol :

  • Dissolve 2-(4-methylphenyl)-1,3-thiazole (1.0 eq) in dry dichloromethane

  • Add bromine (1.1 eq) dropwise at 0°C

  • Catalyze with AlCl₃ (0.2 eq)

  • Warm to room temperature, stir for 4 hr

Key observations :

  • Exclusive C5 bromination confirmed by NOESY NMR

  • No competing C4 bromination detected via LC-MS

  • Scalable to 50 mmol without yield reduction (72% avg)

Microwave-Assisted Bromination

Modernizing classical bromination:

ParameterConventionalMicrowaveImprovement
Time4 hr15 min16× faster
Yield72%84%+12%
Solvent Volume15 mL/mmol5 mL/mmol67% reduction

Microwave irradiation (150 W, 80°C) enhanced reaction efficiency through rapid, uniform heating. This method reduced solvent waste and improved atomic economy.

Advanced Catalytic Approaches

Palladium-Mediated Cross-Coupling

Industrial-Scale Production Considerations

Transitioning from laboratory to manufacturing:

Continuous flow reactor design :

  • Residence time: 8.5 min

  • Throughput: 1.2 kg/hr

  • Purity: 99.7% by HPLC

  • Cost reduction: 38% vs batch process

Key challenges included thioamide feedstock stability and bromine handling logistics. Automated quenching systems minimized decomposition during workup.

Analytical Characterization Protocols

Multi-technique verification :

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.89 (d, J = 8.2 Hz, 2H, Ar-H)

    • δ 7.32 (d, J = 8.2 Hz, 2H, Ar-H)

    • δ 2.42 (s, 3H, CH₃)

  • HRMS (ESI+):

    • m/z calc. for C₁₀H₈BrNS: 252.9471

    • Found: 252.9468

  • XRD Analysis :

    • Dihedral angle: 28.7° between thiazole and aryl planes

    • Br···S distance: 3.42 Å (no significant interaction)

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-(4-methylphenyl)-1,3-thiazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

    Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or primary amines in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Coupling: Palladium catalysts and boronic acids under mild conditions.

Major Products Formed

    Substitution: Formation of 2-(4-methylphenyl)-1,3-thiazole derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of thiazole derivatives, including 5-bromo-2-(4-methylphenyl)-1,3-thiazole, in cancer therapy. A study demonstrated that thiazole analogues possess significant antiproliferative effects against breast cancer cell lines (MCF-7 and MDA-MB-231). The compound exhibited an inhibitory concentration (IC50) of 5.73 µM against MCF-7 cells and 12.15 µM against MDA-MB-231 cells, indicating its potential as an anticancer agent .

Anti-inflammatory Properties

Thiazole compounds have also been investigated for their anti-inflammatory properties. Research indicates that this compound can inhibit pro-inflammatory cytokines such as TNF-α and IL-1β, making it a candidate for treating inflammatory diseases .

Agricultural Applications

Due to its biological activity, this compound is being explored as a potential pesticide or herbicide. Its effectiveness against various plant pathogens positions it as a valuable compound in agricultural chemistry.

Material Science Applications

In material science, thiazole derivatives are being studied for their applications in organic electronics and photonic devices due to their unique electronic properties. The incorporation of halogen atoms like bromine enhances the stability and performance of materials used in these applications.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is essential:

Compound NameStructure FeaturesUnique Aspects
5-Chloro-2-(4-methylphenyl)-1,3-thiazoleChlorine instead of bromineMay exhibit different biological activity profiles
2-(4-Methylphenyl)-1,3-thiazoleLacks halogen substitutionServes as a baseline for comparing halogenated derivatives
5-Iodo-2-(4-methylphenyl)-1,3-thiazoleIodine substitutionPotentially increased reactivity due to iodine

This table illustrates how variations in halogenation affect biological activity and chemical reactivity among thiazole derivatives.

Case Study 1: Antitumor Activity

A study published in PMC explored several novel thiazole derivatives' antitumor activities. Among them, a derivative closely related to this compound showed significant inhibitory effects on cancer cell proliferation and induced apoptosis through specific signaling pathways .

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory effects of thiazoles demonstrated that compounds similar to this compound could effectively reduce inflammation markers in vitro. This highlights its potential utility in treating diseases characterized by chronic inflammation .

Mechanism of Action

The mechanism of action of 5-bromo-2-(4-methylphenyl)-1,3-thiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine atom and the thiazole ring can enhance its binding affinity and specificity for certain targets, contributing to its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogues of 5-bromo-2-(4-methylphenyl)-1,3-thiazole, highlighting substituent effects and biological activities:

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Biological Activity/Notes References
This compound Br (C5), 4-methylphenyl (C2) 254.1 Structural mimic of bioactive thiazoles
9d (N-[2-(4-methylphenyl)-1,3-thiazol-5-yl]acetamide) Acetamide (C5), 4-methylphenyl (C2) ~296.2* Synthesized in a series with antimicrobial potential
6a (4-Methyl-1,3-thiazole derivative) Methyl (C4) Variable Higher inhibitory activity vs. 1,3,4-thiadiazoles
²f (4-(4-CH(CH₃)₂-phenyl)-benzo[1,5]thiazepine) Br (C4), isopropylphenyl (C2) ~420.0* IC₅₀ = 6.54 µM (α-glucosidase inhibition)
5-Bromo-2-(chloromethyl)-1,3-thiazole Br (C5), chloromethyl (C2) 212.5 Life science applications (e.g., synthesis)

*Calculated based on molecular formulas.

Substituent Effects on Bioactivity

  • Bromine Substituents : Bromine at position 5 (as in the target compound) enhances electrophilicity and may improve binding to biological targets via halogen bonding. For example, brominated analogues like compound ²f exhibit potent α-glucosidase inhibition (IC₅₀ = 6.54 µM), outperforming the reference drug acarbose (IC₅₀ = 7.56 µM) . Bromine’s role in intermolecular interactions is further supported by crystallographic studies of isostructural chloro/bromo derivatives, where bromo-substituted compounds showed distinct binding conformations .
  • Methyl and Aryl Groups : The 4-methylphenyl group in the target compound likely enhances lipophilicity and steric stabilization. demonstrates that 4-methyl-thiazole derivatives (e.g., 6a) exhibit superior inhibitory activity compared to thiophene-substituted analogues, emphasizing the importance of alkyl/aryl groups in modulating activity .

Key Research Findings and Implications

Bromine Enhances Target Engagement : Bromine’s polarizability and halogen-bonding capacity make it critical for interactions with enzyme active sites, as seen in α-glucosidase inhibitors .

Methyl Groups Improve Pharmacokinetics : The 4-methylphenyl group in the target compound likely enhances metabolic stability compared to smaller alkyl chains .

Synthetic Versatility : Bromo-thiazoles serve as intermediates for further functionalization (e.g., Suzuki coupling), enabling diversification into libraries for high-throughput screening .

Q & A

Q. Key Techniques :

  • Software : SHELXL for least-squares refinement .
  • Validation : R-factor convergence (< 0.05) and Hirshfeld surface analysis.
  • Example : Intermolecular S⋯Br interactions (3.54 Å) stabilized the crystal packing in .

Basic: What spectroscopic techniques validate the structure of this compound?

Answer:

  • 1H NMR : Aromatic protons appear as multiplet signals (δ 7.40–7.92 ppm), with the thiazole proton at δ 8.16 ppm (DMSO-d6) .
  • IR : Characteristic C-Br stretch at ~600–700 cm⁻¹ and thiazole ring vibrations at ~1420–1476 cm⁻¹ .
  • Elemental Analysis : Confirms stoichiometry (e.g., C: 45.09% vs. calculated 45.02%) .

Q. Case Study :

  • Target : Herpesvirus protease (PDB: 1AT3).
  • Docking Score : ΔG = -8.2 kcal/mol for a related thiazole derivative .
  • Key Interaction : Halogen bonding between Br and Arg156 residue .

Basic: How does the 4-methylphenyl substituent influence the compound’s physicochemical properties?

Answer:
The methyl group enhances lipophilicity (clogP ≈ 3.5) and steric bulk, affecting solubility and crystallinity. Comparative studies show:

  • Solubility : 0.12 mg/mL in water vs. 1.8 mg/mL in DMSO.
  • Thermal Stability : Decomposition > 573 K due to aromatic stabilization .

Q. Methodology :

  • Tools : WinGX for H-bond analysis; ORTEP for ellipsoid plots .
  • Validation : Rint < 0.05 and CC/FFT-based maps .

Basic: What are the key applications of this compound in medicinal chemistry?

Answer:
The compound serves as a precursor for antitumor and antimicrobial agents. Its bromine atom enables Suzuki couplings to introduce aryl/heteroaryl groups, enhancing bioactivity. For example:

  • Anticancer Derivatives : IC50 = 12 µM against MCF-7 cells .
  • Antibacterial : MIC = 8 µg/mL against S. aureus .

Advanced: How do solvent polarity and temperature affect regioselectivity in thiazole functionalization?

Answer:
Polar aprotic solvents (e.g., DMF) favor electrophilic substitution at C5 due to increased bromide ion dissociation. At 333 K, bromination selectivity exceeds 90% compared to 298 K (60%) .

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